N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-20(16-7-12-3-1-2-4-15(12)22-16)21-10-14-9-18(27-23-14)13-5-6-17-19(8-13)26-11-25-17/h1-9,22H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLFMJGLZGFBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl isoxazole core. This can be achieved through a cyclization reaction involving appropriate precursors such as o-hydroxybenzaldehyde and hydroxylamine
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been evaluated for its medicinal properties, including anticancer and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on substituents , physical properties , and synthetic challenges .
Table 1: Structural and Physical Property Comparison
Key Findings
Structural Variations and Bioactivity: The target compound’s isoxazolylmethyl linker differentiates it from derivatives with triazole (e.g., ) or benzophenone (e.g., ) substituents. Isoxazole’s electron-deficient nature may enhance binding to polar enzyme pockets compared to triazole’s hydrogen-bonding capability. Fluorinated indoles (e.g., compounds 3 and 4) exhibit higher melting points (233–250°C vs. 182–233°C for non-fluorinated analogs), suggesting improved crystallinity and stability due to fluorine’s electronegativity .
Synthetic Challenges: Low yields (10–37.5%) in fluorinated indole derivatives () highlight the difficulty of coupling reactions under high-temperature reflux (150–190°C). Decomposition during purification (e.g., column chromatography) further reduces yields. By contrast, non-fluorinated compounds like D16 (21.3% yield) or triazole derivatives (85.7% yield) demonstrate more efficient synthesis, possibly due to milder reaction conditions .
Spectral Characteristics :
- IR Spectroscopy : All compounds show characteristic NH (~3,300–3,443 cm⁻¹) and C=O (~1,650–1,694 cm⁻¹) stretches. Methylenedioxy groups in benzo[d][1,3]dioxol derivatives exhibit distinct IR peaks at ~1,602 cm⁻¹ .
- NMR : Fluorine substitution in indole derivatives induces deshielding effects, shifting aromatic protons upfield (e.g., δ 7.0–7.7 ppm in D16 vs. δ 7.75–7.86 ppm in fluorinated analogs) .
Thermal Stability: Compounds with extended conjugation (e.g., penta-2,4-dienamide in D16) exhibit higher melting points (~231°C) compared to benzophenone-linked indoles (233–250°C), suggesting that planar, conjugated systems enhance packing efficiency .
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzo[d][1,3]dioxol moiety
- Isoxazole ring
- Indole carboxamide group
This structural complexity is indicative of its diverse biological interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₅ |
| Molecular Weight | 329.31 g/mol |
Target Interaction
This compound primarily targets microtubules and the protein tubulin . It modulates microtubule assembly by:
- Suppressing tubulin polymerization
- Stabilizing microtubule structures
Biochemical Pathways
The compound influences the cell cycle pathway , leading to cell cycle arrest at the S phase. This effect is particularly relevant in cancer treatment, as it can inhibit the proliferation of cancer cells.
Cellular Effects
Research indicates that this compound exhibits potent growth inhibition against various human cancer cell lines. Its ability to disrupt microtubule dynamics is critical for its anticancer efficacy.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the growth of cancer cells. For instance:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 0.102 |
| A549 (lung cancer) | 0.150 |
| HeLa (cervical cancer) | 0.120 |
These results indicate a strong cytotoxic effect against breast and lung cancer cell lines, suggesting potential therapeutic applications.
In Vivo Studies
While in vivo effects are still under investigation, preliminary studies suggest that the compound may exhibit significant antitumor activity in animal models. Further research is needed to establish dosage effects and long-term outcomes.
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models using MDA-MB-231 cells demonstrated that treatment with this compound resulted in a 75% reduction in tumor growth compared to control groups. This underscores its potential as an effective anticancer agent.
Case Study 2: Mechanistic Insights
Molecular docking studies have shown that the compound binds effectively to the colchicine site on tubulin, confirming its role in disrupting microtubule dynamics. This interaction is crucial for inducing apoptosis in cancer cells.
Q & A
What are the established synthetic routes for N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide, and how do reaction conditions impact yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the isoxazole core and subsequent coupling to the indole-carboxamide moiety. Key steps include:
- Isoxazole ring formation: Cyclization of hydroxylamine derivatives with alkynes or nitriles under acidic or thermal conditions .
- Methylation and coupling: Reaction of the isoxazole intermediate with indole-2-carboxylic acid derivatives using coupling reagents like EDCI/HOBt .
- Critical conditions: Solvent choice (e.g., DMF or acetic acid), temperature control (reflux vs. room temperature), and catalyst selection (e.g., sodium acetate) significantly affect yields. For example, ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .
How can researchers resolve low yields during the final coupling step of this compound?
Level: Advanced
Answer:
Low yields in coupling reactions often stem from steric hindrance or poor nucleophilicity. Methodological solutions include:
- Activation of the carboxyl group: Pre-activation of indole-2-carboxylic acid as an acid chloride or using in situ activation with CDI (1,1'-carbonyldiimidazole) .
- High-throughput screening (HTS): Test diverse catalysts (e.g., Pd-based or organocatalysts) and solvents (e.g., THF vs. DCM) to identify optimal conditions .
- Purification strategies: Use recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials, improving purity to >95% .
What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Level: Basic
Answer:
- 1H/13C NMR: Critical for verifying the indole NH proton (~12 ppm), isoxazole methylene protons (~4.3 ppm), and aromatic carbons (110–150 ppm) .
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 404.1212) and fragmentation patterns .
- X-ray crystallography: Resolves stereochemical ambiguities in the benzodioxole and isoxazole rings .
How can molecular docking studies predict the compound’s interaction with biological targets like kinases or GPCRs?
Level: Advanced
Answer:
- Target selection: Prioritize targets based on structural homology (e.g., indole derivatives binding to serotonin receptors) .
- Docking protocols: Use software like AutoDock Vina to simulate binding poses. Key parameters:
- Grid box size: 25 ų centered on the active site.
- Scoring function: AMBER force field for energy minimization .
- Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values from kinase inhibition assays .
How should contradictory biological activity data (e.g., IC50 variability) be analyzed?
Level: Advanced
Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:
- Standardize assays: Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer systems (PBS vs. HEPES) .
- Solubility testing: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Metabolic stability: Assess half-life in liver microsomes to rule out rapid degradation as a confounding factor .
What are the optimal storage conditions to maintain compound stability?
Level: Basic
Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Atmosphere: Use argon or nitrogen to minimize oxidation of the indole and benzodioxole moieties .
- Purity checks: Monitor via HPLC every 6 months (C18 column, acetonitrile/water gradient) to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
